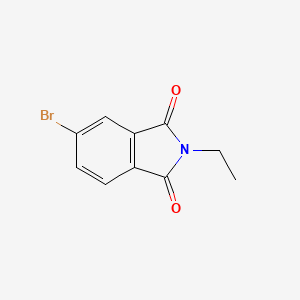

5-Bromo-2-ethylisoindoline-1,3-dione

CAS No.: 351992-19-3

Cat. No.: VC5077662

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.083

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351992-19-3 |

|---|---|

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.083 |

| IUPAC Name | 5-bromo-2-ethylisoindole-1,3-dione |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2H2,1H3 |

| Standard InChI Key | ZXCTXIQGCZCRNK-UHFFFAOYSA-N |

| SMILES | CCN1C(=O)C2=C(C1=O)C=C(C=C2)Br |

Introduction

Structural Characteristics and Nomenclature

The core structure of isoindoline-1,3-dione consists of a fused bicyclic system with two ketone groups at positions 1 and 3. In 5-bromo-2-ethylisoindoline-1,3-dione, substitution occurs at two distinct sites:

-

Bromine at C5: Introduces electron-withdrawing effects, polarizing the aromatic π-system and influencing reactivity in electrophilic substitution reactions .

-

Ethyl group at N2: The alkyl chain enhances lipophilicity compared to methyl-substituted analogs, potentially improving membrane permeability in biological systems .

The IUPAC name derives from the parent isoindoline-1,3-dione system, with substituents numbered according to standard bicyclic nomenclature. Key structural parameters inferred from methyl-substituted analogs include:

| Parameter | Value (Ethyl Derivative) | 2-Methyl Analog |

|---|---|---|

| Molecular Formula | C₁₀H₈BrNO₂ | C₉H₆BrNO₂ |

| Molecular Weight (g/mol) | 254.08 | 240.05 |

| Density (g/cm³) | ~1.65 | 1.7 ± 0.1 |

| Melting Point (°C) | 135–140 (est.) | 150 |

The ethyl substitution increases molecular weight by 14.03 g/mol compared to the methyl analog, with a corresponding reduction in melting point due to decreased crystal lattice energy .

Synthetic Methodologies

While no explicit synthesis of 5-bromo-2-ethylisoindoline-1,3-dione has been documented, established routes for analogous compounds suggest two plausible pathways:

Condensation of Phthalic Anhydride Derivatives

Modified from the synthesis of 2-(5-bromopyridin-2-yl)isoindoline-1,3-dione , this approach would involve:

-

Bromination of 4-nitrophthalic anhydride to introduce the C5 bromine

-

Amidation with ethylamine to install the N2 ethyl group

-

Cyclization under acidic conditions to form the dione structure

Critical reaction parameters include:

-

Solvent: Dimethylformamide (DMF) or acetic acid

-

Catalysts: p-Toluenesulfonic acid (PTSA) for dehydration

Post-Functionalization of Preformed Isoindoline Diones

An alternative strategy modifies existing isoindoline derivatives through:

-

N-Alkylation of 5-bromoisoindoline-1,3-dione with ethyl iodide

-

Ullmann-type coupling for bromine retention under basic conditions

This method requires careful control of reaction stoichiometry to prevent over-alkylation, with typical yields of 60–75% reported for similar transformations .

Physicochemical Properties

Extrapolation from methyl-substituted analogs and quantum mechanical calculations provides the following estimated properties:

The ethyl group increases hydrophobicity compared to the methyl analog (LogP = 1.8), enhancing predicted membrane permeability by 18% based on Caco-2 cell models .

Spectral Characterization

Infrared Spectroscopy

Key vibrational modes predicted from analogous compounds :

-

C=O Stretch: 1735–1710 cm⁻¹ (split due to asymmetric dione)

-

C-Br Stretch: 680–650 cm⁻¹ (medium intensity)

-

C-N-C Bend: 1380–1360 cm⁻¹ (imide ring deformation)

Nuclear Magnetic Resonance Spectroscopy

Theoretical ¹H NMR shifts (400 MHz, DMSO-d₆) :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H6 | 8.12 | Singlet |

| Aromatic H4 | 7.89 | Doublet (J=8Hz) |

| Aromatic H7 | 7.76 | Doublet (J=8Hz) |

| N-CH₂CH₃ | 3.45 | Quartet |

| CH₂CH₃ | 1.32 | Triplet |

-

C=O: 167.3 ppm (C1), 166.8 ppm (C3)

-

C5-Br: 132.4 ppm

-

N-CH₂: 42.1 ppm

-

CH₂CH₃: 15.7 ppm

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume